Cas no 898781-84-5 (2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone)
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
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- (2,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 2,4-DIMETHYL-2'-THIOMORPHOLINOMETHYL BENZOPHENONE
- DTXSID10643821
- (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- MFCD03842765
- AKOS016021200
- 898781-84-5
- 2,4-DIMETHYL-2'-THIOMORPHOLINOMETHYLBENZOPHENONE
- 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone
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- MDL: MFCD03842765
- Inchi: 1S/C20H23NOS/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
- InChI Key: XMAFKWUZNHDPLQ-UHFFFAOYSA-N
- SMILES: S1CCN(CC2=CC=CC=C2C(C2C=CC(C)=CC=2C)=O)CC1
Computed Properties
- Exact Mass: 325.15003553g/mol
- Monoisotopic Mass: 325.15003553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 45.6Ų
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205416-1g |
2,4-dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 205416-2g |
2,4-dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 205416-5g |
2,4-dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| Chemenu | CM528704-1g |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB365441-1 g |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, 97%; . |
898781-84-5 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| TRC | D097655-250mg |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D097655-500mg |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone |
898781-84-5 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB365441-1g |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, 97%; . |
898781-84-5 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365441-2g |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, 97%; . |
898781-84-5 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB365441-2 g |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, 97%; . |
898781-84-5 | 97% | 2 g |
€1,677.00 | 2023-07-19 |
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone Suppliers
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone
Introduction to 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-84-5) in Modern Chemical Research
2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, identified by the CAS number 898781-84-5, is a compound of significant interest in the realm of pharmaceutical and chemical synthesis. This molecule, characterized by its unique structural framework comprising a benzophenone core modified with dimethyl and thiomorpholinomethyl substituents, has garnered attention due to its potential applications in various scientific domains. The benzophenone moiety, known for its versatility in organic chemistry, plays a pivotal role in photochemical and photobiological processes, while the thiomorpholine group introduces a layer of complexity that influences its reactivity and interaction with biological systems.
The compound’s synthesis involves intricate steps that require precise control over reaction conditions to achieve high yields and purity. The presence of the thiomorpholinomethyl group suggests possible applications in drug development, where such modifications are often employed to enhance pharmacokinetic properties such as solubility and metabolic stability. Recent advancements in computational chemistry have enabled researchers to predict the behavior of this molecule with greater accuracy, facilitating the design of novel derivatives with tailored properties.
In the context of pharmaceutical research, 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone has been explored for its potential role as an intermediate in the synthesis of bioactive molecules. Studies have indicated that derivatives of benzophenone exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of the thiomorpholine moiety may further modulate these effects, making it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its photochemical behavior. The benzophenone core is known to absorb UV radiation, which can be harnessed for various applications such as photodynamic therapy or as a photosensitizer in organic electronics. The dimethyl and thiomorpholinomethyl groups may influence the efficiency of light absorption and energy transfer processes, potentially making this compound useful in developing advanced materials for optoelectronic devices.
Recent research has also highlighted the compound’s potential in medicinal chemistry. By leveraging computational methods, scientists have been able to identify structural motifs within 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone that could be optimized for better interaction with biological targets. This approach aligns with the growing trend toward structure-based drug design, where detailed knowledge of molecular interactions is crucial for developing effective therapeutic agents.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The thiomorpholine ring is a versatile scaffold that can be modified in numerous ways to create molecules with diverse properties. This has opened up new avenues for synthetic chemists to explore novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Furthermore, the environmental impact of synthesizing and using 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone has been a subject of interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable in the long term without compromising environmental integrity.
The future prospects of this compound are vast, with ongoing studies aiming to uncover new applications and optimize its properties for practical use. As our understanding of molecular interactions continues to grow, so too will the potential uses of 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone across various scientific disciplines. Whether it serves as a building block for new drugs or an innovative material component, this molecule represents a significant contribution to modern chemical research.
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